molecular formula C11H8N2O3 B6320679 2-(3-Nitrophenyl)pyridin-3-ol CAS No. 780742-53-2

2-(3-Nitrophenyl)pyridin-3-ol

Cat. No.: B6320679
CAS No.: 780742-53-2
M. Wt: 216.19 g/mol
InChI Key: RBJMKPVFIGTGIU-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)pyridin-3-ol is an aromatic compound that features both a nitrophenyl group and a pyridin-3-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)pyridin-3-ol typically involves the nitration of pyridine derivatives. One common method involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine. The nitro group can then be introduced at the 3-position of the phenyl ring through electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The key steps include the controlled nitration of pyridine and subsequent functionalization of the phenyl ring.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)pyridin-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: The hydroxyl group on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products Formed

    Reduction: 2-(3-Aminophenyl)pyridin-3-ol

    Substitution: Various substituted pyridin-3-ol derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Nitrophenyl)pyridin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)pyridin-3-ol involves its interaction with molecular targets through its nitro and hydroxyl groups. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Pyridin-2-ol
  • Pyridin-4-ol
  • 3-Nitrophenyl derivatives

Comparison

2-(3-Nitrophenyl)pyridin-3-ol is unique due to the presence of both a nitrophenyl group and a pyridin-3-ol moiety. This combination allows it to participate in a wider range of chemical reactions compared to its analogs. For example, pyridin-2-ol and pyridin-4-ol primarily react through their hydroxyl groups, while this compound can also undergo reactions involving the nitro group.

Properties

IUPAC Name

2-(3-nitrophenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-10-5-2-6-12-11(10)8-3-1-4-9(7-8)13(15)16/h1-7,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJMKPVFIGTGIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60595402
Record name 2-(3-Nitrophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

780742-53-2
Record name 2-(3-Nitrophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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